3-Bromo-benzofuran-5-carbaldehyde

Medicinal Chemistry CNS Drug Discovery ADME Optimization

3-Bromo-benzofuran-5-carbaldehyde is a dual-functionalized benzofuran building block. The C3 bromine enables Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Heck) for rapid SAR, while the C5 aldehyde reacts with amines/hydrazines to form pharmacophores. With LogP 3.01 and TPSA 30.21 Ų, it is optimized for CNS-penetrant libraries. This 3-bromo-5-formyl regioisomer is not interchangeable with unhalogenated or alternative bromo isomers—its substitution pattern is critical for cross-coupling-dependent synthetic routes.

Molecular Formula C9H5BrO2
Molecular Weight 225.04 g/mol
CAS No. 578028-25-8
Cat. No. B1528966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-benzofuran-5-carbaldehyde
CAS578028-25-8
Molecular FormulaC9H5BrO2
Molecular Weight225.04 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C=O)C(=CO2)Br
InChIInChI=1S/C9H5BrO2/c10-8-5-12-9-2-1-6(4-11)3-7(8)9/h1-5H
InChIKeyPWQOMNPTXJBYIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-benzofuran-5-carbaldehyde (CAS 578028-25-8): A Strategic Halogenated Benzofuran Building Block for Pharmaceutical and Agrochemical Research


3-Bromo-benzofuran-5-carbaldehyde (CAS 578028-25-8) is a brominated benzofuran derivative characterized by a bromine atom at the 3-position and an aldehyde group at the 5-position of the fused benzofuran ring system . The compound has the molecular formula C₉H₅BrO₂, a molecular weight of 225.04 Da, and a canonical SMILES of O=CC1=CC=C2OC=C(Br)C2=C1 [1]. This specific substitution pattern combines the unique reactivity of the aldehyde functional group with the steric and electronic influence of the bromine substituent, making it a versatile intermediate in the synthesis of diverse benzofuran-based libraries for medicinal chemistry and materials science .

Why 3-Bromo-benzofuran-5-carbaldehyde Cannot Be Replaced by Unhalogenated or Regioisomeric Analogs in High-Fidelity Syntheses


The substitution pattern and electronic properties of benzofuran carbaldehydes are not interchangeable. The presence of the bromine atom at the 3-position in 3-Bromo-benzofuran-5-carbaldehyde is critical for specific downstream applications, particularly in cross-coupling reactions where the bromine serves as a synthetic handle [1]. Replacing this compound with unhalogenated benzofuran-5-carbaldehyde (CAS 10035-16-2) eliminates the possibility of subsequent functionalization via palladium-catalyzed reactions, while regioisomers like 3-bromo-1-benzofuran-2-carbaldehyde (CAS 38281-52-6) or 5-bromo-1-benzofuran-2-carbaldehyde (CAS 23145-16-6) offer different spatial orientation and electronic distribution, leading to divergent biological and physicochemical profiles [2]. Furthermore, the calculated LogP of 3.0078 for 3-Bromo-benzofuran-5-carbaldehyde differs significantly from the unsubstituted analog, impacting compound solubility and membrane permeability, which are crucial parameters in drug discovery campaigns .

Quantitative Differentiators for 3-Bromo-benzofuran-5-carbaldehyde: Evidence-Based Selection Criteria vs. Analogs


Enhanced Lipophilicity (LogP) for Improved CNS Penetration vs. Unsubstituted Analog

The calculated partition coefficient (LogP) for 3-Bromo-benzofuran-5-carbaldehyde is 3.0078 . This is substantially higher than the predicted LogP for the unsubstituted benzofuran-5-carbaldehyde (CAS 10035-16-2), which is approximately 1.46 ± 0.47 [1]. The increased lipophilicity, conferred by the bromine atom, is a class-level indicator of improved passive diffusion across biological membranes, including the blood-brain barrier. This makes the brominated analog a more suitable starting point for central nervous system (CNS) drug discovery programs where target engagement requires brain permeability.

Medicinal Chemistry CNS Drug Discovery ADME Optimization

Synthetic Versatility: Bromine as a Strategic Handle for Cross-Coupling Chemistry

The bromine atom at the 3-position is not merely a substituent but a functional handle for transition-metal-catalyzed cross-coupling reactions. 3-Bromo-benzofuran-5-carbaldehyde can be directly utilized in Suzuki-Miyaura, Sonogashira, and Heck couplings to generate diverse 3-aryl, 3-alkynyl, and 3-alkenyl benzofuran libraries [1]. In contrast, the unsubstituted benzofuran-5-carbaldehyde (CAS 10035-16-2) requires an additional, often lower-yielding, halogenation step before similar diversification can occur. Furthermore, the 5-bromo-1-benzofuran-2-carbaldehyde regioisomer (CAS 23145-16-6), while also brominated, presents the reactive aldehyde at a different position, leading to entirely different downstream condensation products .

Organic Synthesis Palladium Catalysis Library Generation

Physicochemical Differentiation: Topological Polar Surface Area (TPSA) Impact on Permeability

The topological polar surface area (TPSA) for 3-Bromo-benzofuran-5-carbaldehyde is calculated to be 30.21 Ų . This value is below the commonly accepted threshold of 140 Ų for good oral bioavailability and, more importantly, falls within the optimal range (<60-70 Ų) for efficient blood-brain barrier penetration. While this value is similar to other small benzofuran aldehydes, it is the combination of this favorable TPSA with a significantly elevated LogP (3.0078) that makes this specific compound a compelling candidate for CNS programs [1]. Regioisomers like 5-bromo-1-benzofuran-2-carbaldehyde, while having a similar molecular weight, may exhibit different three-dimensional electrostatic potentials, affecting target binding, but direct comparative TPSA data is not available .

ADME Prediction Drug-Likeness Oral Bioavailability

Supply Chain and Purity: A Well-Characterized Building Block with Documented Safety Profile

3-Bromo-benzofuran-5-carbaldehyde is commercially available from multiple reputable suppliers (e.g., Fluorochem, Sigma-Aldrich, ChemScene) with a standard purity specification of 96-97% . Crucially, a complete Globally Harmonized System (GHS) safety datasheet is available, outlining specific hazard statements (H302, H315, H319, H335) and precautionary measures, ensuring compliance and safe handling in laboratory and pilot-scale environments . This level of characterization and commercial support contrasts with less common analogs or custom-synthesized derivatives, which may require additional in-house analytical validation and safety assessment, delaying project timelines.

Chemical Procurement Quality Control HSE Compliance

High-Value Applications for 3-Bromo-benzofuran-5-carbaldehyde Derived from Quantitative Evidence


Lead Generation for CNS Disorders

Based on its elevated LogP (3.0078) and low TPSA (30.21 Ų), 3-Bromo-benzofuran-5-carbaldehyde is an optimal building block for synthesizing compound libraries intended to cross the blood-brain barrier . Medicinal chemists targeting neurological or psychiatric indications can utilize this scaffold to create novel molecules with a favorable predicted CNS penetration profile, a key differentiator over less lipophilic benzofuran analogs [1].

Parallel Synthesis of Diverse Benzofuran Libraries

The strategic placement of a bromine atom at the 3-position allows for efficient, single-step diversification using palladium-catalyzed cross-coupling methodologies (Suzuki, Sonogashira, Heck) [2]. This capability makes the compound invaluable for generating focused or diverse libraries of 3-substituted benzofuran-5-carbaldehydes for high-throughput screening, significantly accelerating structure-activity relationship (SAR) studies in drug discovery [3].

Synthesis of Bromodomain and Kinase Inhibitor Scaffolds

Patents and literature describe the use of halogenated benzofuran carbaldehydes as key intermediates in the synthesis of bromodomain and kinase inhibitors [4]. 3-Bromo-benzofuran-5-carbaldehyde serves as a direct precursor for the assembly of these complex therapeutic agents, with the aldehyde moiety at the 5-position providing a reactive site for condensation with hydrazines, amines, and other nucleophiles to form critical pharmacophoric elements .

Agrochemical Intermediate Development

The benzofuran core is a known scaffold in agrochemicals, and halogenation is a common strategy to enhance potency, selectivity, and metabolic stability in this field [5]. 3-Bromo-benzofuran-5-carbaldehyde provides a dual-functionalized platform for the synthesis of novel fungicides, herbicides, or insecticides, where the bromine can further tune the physicochemical properties for optimal environmental fate and target binding.

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